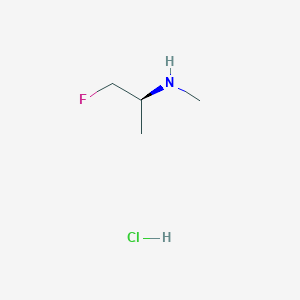

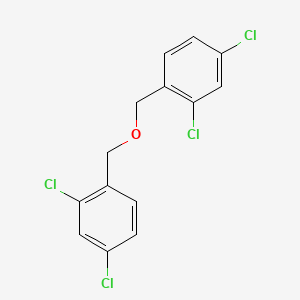

![molecular formula C23H27N5O10 B2521787 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate CAS No. 1351597-80-2](/img/structure/B2521787.png)

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate" is a chemical entity that appears to be designed for pharmacological purposes, given its structural features that are common in drug molecules, such as a benzimidazole core and a piperazine moiety. These structural motifs are often associated with a variety of biological activities, including antihistaminic and central nervous system (CNS) effects.

Synthesis Analysis

The synthesis of benzimidazole derivatives with piperazine attachments, as seen in the compound of interest, is well-documented in the literature. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles has been reported to involve the preparation of substituted benzimidazoles followed by the introduction of a piperazine unit . The synthesis process is crucial for ensuring the desired pharmacological properties and can involve multiple steps, including the use of catalysts and specific reagents to achieve the final product.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole nucleus, which is a bicyclic compound consisting of fused benzene and imidazole rings. This nucleus is often modified with various substituents to enhance biological activity. In the case of the compound , the attachment of a piperazine ring and a furan moiety suggests a potential for increased pharmacological diversity. The piperazine ring is known for its CNS activity, while the furan ring is a common feature in various bioactive molecules .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives with piperazine units can be influenced by the presence of substituents on the benzimidazole nucleus and the piperazine ring. These substituents can affect the electron distribution within the molecule, thereby influencing its reactivity towards other chemical entities. The presence of a furan ring can also contribute to the compound's reactivity, potentially undergoing reactions such as ring-opening under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The presence of aromatic systems, heteroatoms, and flexible chains can influence properties like solubility, melting point, and stability. The benzimidazole core is known for its stability and planarity, which can contribute to the compound's ability to interact with biological targets. The piperazine ring can introduce conformational flexibility, which may affect the compound's binding to receptors or enzymes. Additionally, the furan moiety can influence the electronic properties of the molecule, potentially affecting its pharmacokinetic profile .

Scientific Research Applications

ACAT Inhibition for Cardiovascular Diseases

One study focuses on a related compound, identifying it as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing significant selectivity over ACAT-2. The compound demonstrated improved oral absorption and aqueous solubility, suggesting its potential for treating diseases associated with ACAT-1 overexpression, such as cardiovascular diseases (Shibuya et al., 2018).

Anthelmintic Activity

Another research effort involved synthesizing novel compounds with a benzimidazole moiety for anthelmintic activity. The compounds were tested against Pheretima posthuma, showing good anthelmintic activity compared to standard drugs like Albendazole and Piperazine, suggesting their utility in developing new treatments for parasitic worm infections (Kumar & Sahoo, 2014).

Antidepressant and Antianxiety Effects

Research on derivatives incorporating furan-2-yl and piperazine moieties explored their potential antidepressant and antianxiety effects. This study involved synthesizing a series of compounds and evaluating their efficacy through behavioral tests on albino mice, showing significant activity and highlighting their therapeutic potential in treating mood disorders (Kumar et al., 2017).

Anticancer Activity

A study on novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides demonstrated their in vitro anticancer activity against several human cancer cell lines. These compounds were evaluated for their ability to reduce cell viability, with some showing significant activity, indicating their potential as leads in cancer therapy (Boddu et al., 2018).

properties

IUPAC Name |

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2.2C2H2O4/c25-19(20-12-15-4-3-11-26-15)14-24-9-7-23(8-10-24)13-18-21-16-5-1-2-6-17(16)22-18;2*3-1(4)2(5)6/h1-6,11H,7-10,12-14H2,(H,20,25)(H,21,22);2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKBDQOTDWKNKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCC4=CC=CO4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)

![6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521712.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)

![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)

![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)

![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)